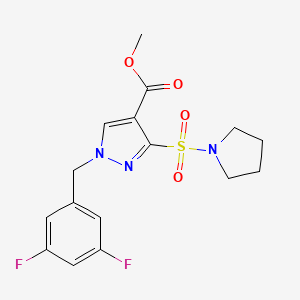
methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H17F2N3O4S and its molecular weight is 385.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazole class of compounds, which are known for their wide range of biological activities. Its structure features a difluorobenzyl group and a pyrrolidinylsulfonyl moiety, which are critical for its biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. A series of derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that many derivatives exhibited moderate to excellent antifungal activity.
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | EC50 (μg/mL) | Fungal Strain |
|---|---|---|
| 7af | 35.05 | A. porri |
| 7bi | <100 | M. coronaria |
| 7bg | <100 | C. petroselini |
| 7bh | 28.88 | R. solani |
The EC50 values indicate the concentration required to inhibit fungal growth by 50%. The compound's activity was benchmarked against carbendazol, a known antifungal agent, revealing that while some derivatives showed promising activity, they generally had higher EC50 values than the control .
The antifungal activity is believed to stem from the compound's ability to interfere with fungal cell wall synthesis and disrupt metabolic pathways within the fungal cells. Molecular docking studies suggest that the carbonyl oxygen atom in the compound can form hydrogen bonds with key amino acids in target proteins involved in fungal metabolism .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole ring and substituents on the benzyl group significantly influence biological activity. For instance, increasing the size or electron-donating capacity of substituents at specific positions enhances antifungal efficacy. Conversely, certain substitutions can lead to a decrease in activity, highlighting the importance of careful structural design in developing effective antifungal agents .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in agricultural applications as fungicides. For example, a study demonstrated that a derivative similar to this compound exhibited superior performance against resistant fungal strains compared to traditional fungicides like boscalid .
Eigenschaften
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O4S/c1-25-16(22)14-10-20(9-11-6-12(17)8-13(18)7-11)19-15(14)26(23,24)21-4-2-3-5-21/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBRNVAGDCPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














